molecular formula C11H14N2 B8538205 Indole-propylamine

Indole-propylamine

Cat. No.: B8538205
M. Wt: 174.24 g/mol
InChI Key: XAQUSBPFEGTFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-propylamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1H-indol-2-yl)propan-1-amine

InChI

InChI=1S/C11H14N2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7,12H2

InChI Key

XAQUSBPFEGTFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In step 1 of Scheme B, a 3-amino-propanol compound f is treated with trifluoroacetic anhydride to afford a trifluoroacetylated propyl compound g. In step 2, the trifluoroacetylated compound g, is then heated in the presence of indole h, and the resulting residue treated with base such as sodium hydroxide to provide a 3-aminopropyl indole compound i. Compound i is a compound of formula X in accordance with the invention, wherein R3 is hydrogen.
[Compound]
Name
compound g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude mesylate ester (0.168 g, 0.430 mmol, 1 eq) was suspended in dry acetonitrile (5 mL) under Ar. Potassium carbonate (0.110 g, 0.8 mmol, 2.0 eq) was added followed by the addition of diethylamine (0.083 mL, 0.8 mmol, 2.0 eq) and catalytic potassium iodide. The reaction mixture was stirred and heated to reflux. The reaction was followed by TLC (ethyl acetate/methanol/triethylamine 87/10/3). After 18 hours, the reaction was quenched with aqueous sodium bicarbonate and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the residue was loaded on silica gel and chromatographed, eluting with ethyl acetate/methanol/triethylamine 87/10/3. 0.040 g (40% yield) of the indole-propylamine was obtained as a white solid, and converted to the .HCl salt: LC/MS (ESI+) 380 (M+1), Anal. (C24H30N2O2.HCl.0.7H2O) C, H, N.
[Compound]
Name
mesylate ester
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Yield
40%

Synthesis routes and methods III

Procedure details

To a solution of 3-indolyl-propionamide (5 g, 24.7 mmol) in tetrahydrofuran anhydrous (150 ml) was added lithium aluminum hydride (1.0 M solution in tetrahydrofuran; 100 ml) slowly. The reaction mixture was refluxed for 3 hours, then was quenched by adding water (4 ml), 15% sodium hydroxide (4 ml) and water (12 ml) at 0° C. The mixture was filtered through celite and concentrated under vacuum. Chromatography (10% methanol-methylene chloride plus ammonium hydroxide) afforded 4.0 g (86%) of product as a white solid: mp 58-60.5° C. MS EI m/e 174 (M·+).
Name
3-indolyl-propionamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.